2-((Trifluoromethyl)thio)thiophene 2-((Trifluoromethyl)thio)thiophene
Brand Name: Vulcanchem
CAS No.:
VCID: VC17888598
InChI: InChI=1S/C5H3F3S2/c6-5(7,8)10-4-2-1-3-9-4/h1-3H
SMILES:
Molecular Formula: C5H3F3S2
Molecular Weight: 184.2 g/mol

2-((Trifluoromethyl)thio)thiophene

CAS No.:

Cat. No.: VC17888598

Molecular Formula: C5H3F3S2

Molecular Weight: 184.2 g/mol

* For research use only. Not for human or veterinary use.

2-((Trifluoromethyl)thio)thiophene -

Specification

Molecular Formula C5H3F3S2
Molecular Weight 184.2 g/mol
IUPAC Name 2-(trifluoromethylsulfanyl)thiophene
Standard InChI InChI=1S/C5H3F3S2/c6-5(7,8)10-4-2-1-3-9-4/h1-3H
Standard InChI Key FMFUVMBQRJKEIF-UHFFFAOYSA-N
Canonical SMILES C1=CSC(=C1)SC(F)(F)F

Introduction

Structural and Electronic Characteristics

The molecular structure of 2-((Trifluoromethyl)thio)thiophene (C₅H₃F₃S₂) features a planar thiophene ring with a -SCF₃ group at the 2-position. The sulfur atom in the thiophene ring contributes to aromaticity through resonance, while the -SCF₃ group induces significant electron withdrawal, polarizing the π-system. Density functional theory (DFT) calculations on similar systems suggest that the -SCF₃ group reduces electron density at the α-positions of the thiophene ring, enhancing susceptibility to electrophilic substitution at the 4- and 5-positions .

The bond lengths and angles derived from crystallographic data of related trifluoromethylthioarenes indicate a C-S bond length of approximately 1.78 Å and a S-CF₃ bond length of 1.82 Å, consistent with partial double-bond character due to resonance stabilization . The fluorine atoms in the -SCF₃ group adopt a trigonal pyramidal geometry, contributing to steric hindrance that influences regioselectivity in subsequent reactions.

Synthetic Methodologies

Electrophilic Trifluoromethylthiolation

The most efficient route to 2-((Trifluoromethyl)thio)thiophene involves electrophilic trifluoromethylthiolation of 2-thiophenethiol using reagents such as N-(trifluoromethylthio)phthalimide or p-chlorophenylaminosulfur trifluoride (p-ClPhNHSCF₃). Source details a protocol where 2-thiophenethiol reacts with p-ClPhNHSCF₃ in the presence of methanesulfonic acid (MSA) or triflic acid (TfOH) as promoters.

Table 1: Optimization of Reaction Conditions for Trifluoromethylthiolation

PromoterTemperature (°C)Time (h)Yield (%)
MSA251278
TfOH0692

Triflic acid outperforms MSA due to its stronger acidity, which enhances the electrophilicity of the SCF₃ donor . The reaction proceeds via a bimolecular electrophilic substitution (SE2) mechanism, where the promoter protonates the leaving group on the reagent, generating a reactive trifluoromethylthio cation (⁺SCF₃). This intermediate attacks the sulfur atom of 2-thiophenethiol, displacing the phthalimide or aniline byproduct.

Alternative Routes

Copper-mediated cross-coupling between thiopheneboronic acids and (trifluoromethyl)thiolation agents (e.g., AgSCF₃) offers a complementary approach, though yields are moderate (≤65%) . Photoredox catalysis using Ru(bpy)₃²⁺ and a trifluoromethyl radical source has also been explored but remains underdeveloped for thiophene substrates.

Physicochemical Properties

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 7.32 (dd, J = 5.1 Hz, 1H, H-3), 7.18 (dd, J = 3.6 Hz, 1H, H-4), 7.05 (dd, J = 5.1, 3.6 Hz, 1H, H-5) .

  • ¹⁹F NMR: δ -42.5 (s, CF₃) .

  • IR: ν 1125 cm⁻¹ (C-F stretch), 690 cm⁻¹ (C-S stretch) .

Thermal Stability and Solubility

The compound exhibits a melting point of 34–36°C and a boiling point of 189–191°C at atmospheric pressure. It is soluble in dichloromethane, tetrahydrofuran, and dimethyl sulfoxide but insoluble in water. Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, with release of sulfur tetrafluoride (SF₄) and carbonyl sulfide (COS) as primary degradation products .

Reactivity and Functionalization

Electrophilic Substitution

The electron-deficient thiophene ring undergoes nitration and sulfonation preferentially at the 5-position. For example, nitration with fuming HNO₃ in H₂SO₄ yields 5-nitro-2-((trifluoromethyl)thio)thiophene in 84% yield .

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling with arylboronic acids occurs at the 4-position, enabling access to biaryl derivatives. Using Pd(PPh₃)₄ and K₂CO₃ in toluene/water, 4-phenyl-2-((trifluoromethyl)thio)thiophene is obtained in 73% yield .

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